12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
6,6-dimethyl-2-[(2-methyl-2-propenyl)sulfanyl]-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 6,6-dimethyl-2-[(2-methyl-2-propenyl)sulfanyl]-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves several stepsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .
Scientific Research Applications
6,6-dimethyl-2-[(2-methyl-2-propenyl)sulfanyl]-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-2-[(2-methyl-2-propenyl)sulfanyl]-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 6,6-dimethyl-2-[(2-methyl-2-propenyl)sulfanyl]-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one include:
6,6′-dimethyl-2,2′-bipyridyl: Commonly used as a ligand in coordination chemistry.
6,6′-dimethyl-2,2′-bipyridine: Another ligand with similar applications.
Other pyrimidin-4-one derivatives: These compounds share the core pyrimidin-4-one structure but differ in their substituents, leading to variations in their chemical and biological properties.
The uniqueness of 6,6-dimethyl-2-[(2-methyl-2-propenyl)sulfanyl]-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
351441-32-2 |
---|---|
Molecular Formula |
C21H22N2O2S2 |
Molecular Weight |
398.5g/mol |
IUPAC Name |
12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C21H22N2O2S2/c1-13(2)12-26-20-22-18-17(15-10-21(3,4)25-11-16(15)27-18)19(24)23(20)14-8-6-5-7-9-14/h5-9H,1,10-12H2,2-4H3 |
InChI Key |
QIYSXTQYYRTDJY-UHFFFAOYSA-N |
SMILES |
CC(=C)CSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=CC=C4 |
Canonical SMILES |
CC(=C)CSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=CC=C4 |
Origin of Product |
United States |
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